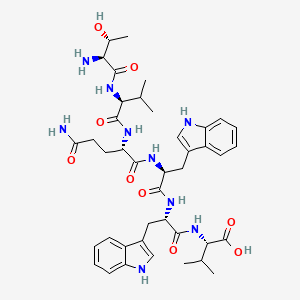
L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine is a synthetic peptide composed of three tyrosine and three glutamine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for substitution reactions.
Major Products
Oxidation: Formation of dityrosine cross-links.
Reduction: Cleavage of disulfide bonds, if any.
Substitution: Modified peptides with new functional groups.
Applications De Recherche Scientifique
L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme kinetics.
Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Materials Science: Explored for its use in creating peptide-based hydrogels and nanomaterials.
Mécanisme D'action
The mechanism of action of L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine involves its interaction with specific molecular targets. The tyrosine residues can participate in hydrogen bonding and π-π interactions, while the glutamine residues can form hydrogen bonds and contribute to the peptide’s overall stability. These interactions can influence cellular signaling pathways and protein functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in cell culture media and parenteral nutrition.
L-Tyrosyl-L-seryl-L-glutamine:
Uniqueness
L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine is unique due to its specific sequence of alternating tyrosine and glutamine residues, which imparts distinct structural and functional properties
Propriétés
Numéro CAS |
827018-99-5 |
|---|---|
Formule moléculaire |
C42H53N9O13 |
Poids moléculaire |
891.9 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H53N9O13/c43-28(19-22-1-7-25(52)8-2-22)37(58)47-29(13-16-34(44)55)38(59)50-32(20-23-3-9-26(53)10-4-23)40(61)48-30(14-17-35(45)56)39(60)51-33(21-24-5-11-27(54)12-6-24)41(62)49-31(42(63)64)15-18-36(46)57/h1-12,28-33,52-54H,13-21,43H2,(H2,44,55)(H2,45,56)(H2,46,57)(H,47,58)(H,48,61)(H,49,62)(H,50,59)(H,51,60)(H,63,64)/t28-,29-,30-,31-,32-,33-/m0/s1 |
Clé InChI |
OKMBAOXCEAISPU-FSJACQRISA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCC(=O)N)C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


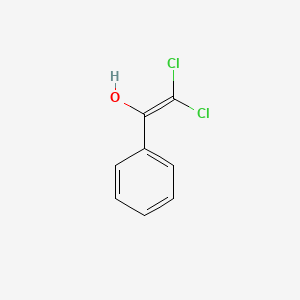
![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)
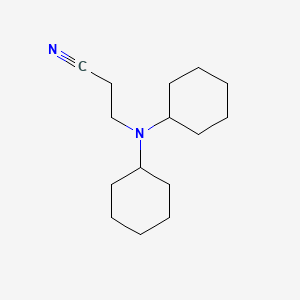
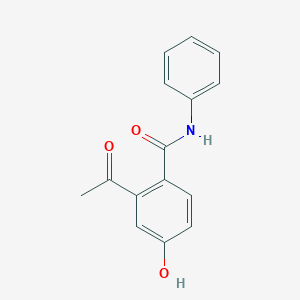


![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
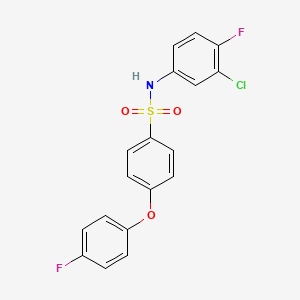


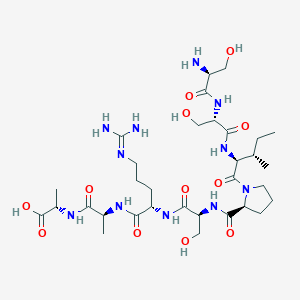

![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
